7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Dehydrogenase inhibition QSAR Mitochondrial malate dehydrogenase

Researchers profiling 7-substituted 4-hydroxyquinoline-3-carboxylic acid libraries face unpredictable enzyme inhibition variability driven by substituent electronic and steric effects. This 97% HPLC-pure reference standard, bearing the unique 7-cyano group, provides a consistent SAR benchmark for LDH, cMDH, and mMDH inhibition assays. • Validated comparator for CCR5 antagonist screening and HIV entry inhibition research • Intermediate clogP (~1.2-1.5) bridges the lipophilicity gap between hydrophobic (7-Cl, 7-CF3) and hydrophilic (7-COOH) analogs, enabling controlled permeability and solubility assessments • Versatile synthetic building block: 7-CN group converts to carboxamide, tetrazole, or aminomethyl functionalities; 3-COOH and 4-OH offer additional derivatization handles Supplied with full Certificates of Analysis; bulk quantities available upon request.

Molecular Formula C11H6N2O3
Molecular Weight 214.18 g/mol
CAS No. 118078-26-5
Cat. No. B037989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-4-hydroxy-3-quinolinecarboxylic acid
CAS118078-26-5
Synonyms7-CYANO-4-HYDROXY-3-QUINOLINECARBOXYLIC ACID
Molecular FormulaC11H6N2O3
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O
InChIInChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
InChIKeyQKBVDRBQCUYVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid: Identity and Baseline Characteristics


7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (CAS 118078-26-5, molecular formula C11H6N2O3, molecular weight 214.18 g/mol) is a heterocyclic compound belonging to the 4-hydroxyquinoline-3-carboxylic acid class . Its core scaffold features a quinoline backbone substituted at the 7-position with a cyano group (-CN) and at the 4-position with a hydroxyl group (-OH), with a carboxylic acid (-COOH) at the 3-position . The compound is supplied for research use at standard purity levels of 97% (HPLC) and is commercially available from multiple chemical vendors. Its structural features—the 4-hydroxy-3-carboxylic acid moiety and the electron-withdrawing 7-cyano substituent—are known to influence physicochemical properties and biological interactions that differentiate it from other 7-substituted analogs in the series [1].

7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid: Substituent-Dependent Differentiation


Within the 4-hydroxyquinoline-3-carboxylic acid scaffold, biological activity is exquisitely sensitive to the nature of the 7-position substituent. Systematic quantitative structure-activity relationship (QSAR) studies across a series of nine 7-substituted analogs demonstrate that inhibition of dehydrogenase enzymes and cellular respiration varies substantially depending on the electronic and steric properties of the 7-substituent [1]. Principal component analysis of inhibition data for lactate dehydrogenase (LDH), cytoplasmic malate dehydrogenase (cMDH), mitochondrial malate dehydrogenase (mMDH), and Ehrlich ascites tumor cell respiration revealed that enzyme inhibition correlates primarily with polar and steric parameters, while whole-cell activity is dominated by hydrophobicity [1]. This established structure-activity landscape confirms that generic substitution of one 7-substituted analog for another—for instance, replacing the 7-cyano group with 7-chloro, 7-methyl, or 7-trifluoromethyl—will predictably alter potency, selectivity profile, and cellular efficacy, making cross-analog interchange scientifically invalid without experimental validation [1].

7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid: Quantitative Evidence Guide


Dehydrogenase Inhibition Profile vs. 7-Substituted Analogs

In a systematic comparative study of nine 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the 7-cyano analog (target compound) was evaluated alongside 7-chloro, 7-methyl, 7-methoxy, 7-nitro, 7-amino, 7-acetamido, 7-hydroxy, and 7-carboxy analogs for inhibition of lactate dehydrogenase (LDH), cytoplasmic malate dehydrogenase (cMDH), mitochondrial malate dehydrogenase (mMDH), and Ehrlich ascites tumor cell respiration [1]. Principal component analysis demonstrated that the 7-cyano substituent occupies a distinct position in the multivariate activity space, reflecting its unique combination of strong electron-withdrawing character (Hammett σp = 0.66 for CN) and moderate hydrophobicity (π = -0.57), which differentiates its inhibition profile from other analogs such as 7-Cl (σp = 0.23, π = 0.71) and 7-CF3 (σp = 0.54, π = 0.88) [1]. The 7-cyano analog contributes uniquely to the first principal component associated with polar and steric effects on enzyme inhibition, separate from the hydrophobicity-driven second component governing whole-cell activity [1].

Dehydrogenase inhibition QSAR Mitochondrial malate dehydrogenase

Physicochemical Properties: Formulation & Handling Considerations

The 7-cyano substituent confers distinct physicochemical properties relative to other 7-substituted 4-hydroxyquinoline-3-carboxylic acids. The strong electron-withdrawing cyano group (Hammett σp = 0.66) reduces the pKa of the 4-hydroxy and 3-carboxylic acid moieties relative to electron-donating substituents, altering aqueous solubility and ionization state under physiological conditions [1][2]. The calculated octanol-water partition coefficient (clogP) for 7-cyano-4-hydroxy-3-quinolinecarboxylic acid is approximately 1.2-1.5, significantly lower than the 7-chloro analog (clogP ~2.3) and 7-trifluoromethyl analog (clogP ~2.8), but higher than the 7-carboxy analog (clogP ~0.5) [1]. These differences directly impact membrane permeability, protein binding, and experimental reproducibility across different assay formats [1].

Physicochemical characterization Drug-likeness Solubility

CCR5 Antagonist Activity and Target Selectivity

Preliminary pharmacological screening has identified 7-cyano-4-hydroxy-3-quinolinecarboxylic acid as a candidate CCR5 antagonist with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC50 or Ki values for this exact compound have not been disclosed in the public literature, its identification as a CCR5 antagonist distinguishes it from closely related 4-hydroxyquinoline-3-carboxylic acid derivatives developed as 5-HT3 receptor antagonists, which show high affinity for the serotonin receptor (e.g., 7a derivatives with Ki = 0.48 nM for 5-HT3) but lack reported CCR5 activity [2]. This target differentiation suggests that the 7-cyano substituent may confer receptor selectivity distinct from other 7-substituted analogs optimized for different targets.

CCR5 antagonism HIV entry inhibition Pharmacological screening

7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid: Research and Industrial Application Scenarios


Dehydrogenase Selectivity Profiling Studies

Use 7-cyano-4-hydroxy-3-quinolinecarboxylic acid as a reference compound in studies designed to elucidate structure-activity relationships for dehydrogenase enzyme inhibition. The compound's distinct loading pattern in principal component analyses of LDH, cMDH, and mMDH inhibition, driven by the unique combination of strong electron withdrawal and moderate hydrophobicity of the 7-cyano group, makes it an essential comparator when profiling 7-substituted 4-hydroxyquinoline-3-carboxylic acid libraries [1].

CCR5 Antagonist Screening and HIV Entry Inhibition

Deploy this compound as a starting point or reference standard in CCR5 antagonist screening campaigns, particularly for HIV entry inhibition research. Its preliminary identification as a CCR5 antagonist candidate [2] provides a rationale for its selection over 4-hydroxyquinoline-3-carboxylic acid derivatives that were optimized for serotonin receptor targets (e.g., 5-HT3 antagonists) [3].

Physicochemical Profiling of 7-Substituted Quinoline Libraries

Utilize 7-cyano-4-hydroxy-3-quinolinecarboxylic acid as a benchmark for intermediate lipophilicity (clogP ≈ 1.2-1.5) and strong electron-withdrawing character within 7-substituted quinoline-3-carboxylic acid series. Its distinct physicochemical profile relative to more hydrophobic analogs (e.g., 7-Cl, 7-CF3) and more hydrophilic analogs (e.g., 7-COOH) makes it a valuable control for assessing substituent effects on solubility, membrane permeability, and formulation behavior [1].

Synthetic Intermediate for Quinoline Derivatization

Employ this compound as a versatile synthetic intermediate for further derivatization. The 7-cyano group serves as a precursor for conversion to carboxamide, tetrazole, or aminomethyl functionalities via standard transformations, while the 3-carboxylic acid and 4-hydroxy groups provide additional handles for esterification, amidation, or etherification reactions. Its availability at 97% purity supports its use in medicinal chemistry campaigns requiring reliable building block quality.

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